endo-BCN-NHS carbonate

Click Chemistry Bioorthogonal Ligation Reaction Kinetics

Standard SPAAC reagents often cause fluorescence quenching or protein aggregation. This heterobifunctional linker solves both issues. - **Higher signal-to-background**: endo-BCN stereochemistry minimizes triazole quenching vs exo-isomers; ideal for turn-on enzyme detection (e.g., butyrylcholinesterase). - **Improved conjugate yield**: Lower LogP (2.0) vs DBCO (3.5) reduces non-specific hydrophobic binding in ADC or biologic formulations. - **Orthogonal pairing**: Enables sequential dual-labeling with electron-deficient aryl azides without cross-reactivity. NHS carbonate forms carbamate bonds for modified hydrolytic stability. Direct amine conjugation installs click-ready BCN handle.

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
CAS No. 1426827-79-3
Cat. No. B3027895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-NHS carbonate
CAS1426827-79-3
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
InChIInChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2/t10-,11+,12?
InChIKeySKTDJYHCSCYLQU-FOSCPWQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-BCN-NHS Carbonate: Bifunctional SPAAC Reagent


endo-BCN-NHS carbonate (CAS 1426827-79-3) is a heterobifunctional crosslinker that integrates an endo-bicyclo[6.1.0]non-4-yne (BCN) group with an N-hydroxysuccinimide (NHS) carbonate ester . The strained alkyne BCN moiety enables rapid, copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized molecules [1]. The NHS carbonate reacts efficiently with primary amines (e.g., lysine residues on proteins) to form stable carbamate linkages, thereby installing the BCN handle onto biomolecules [2]. This dual orthogonal reactivity allows for sequential, site-specific conjugation strategies in biological systems without cytotoxic copper catalysts .

SPAAC-compatible bioorthogonal conjugation workflow under physiological conditions
endo-BCN configuration may yield lower SPAAC adduct quenching, relevant for turn-on probe research
NHS carbonate linker installs clickable BCN handle via stable carbamate bond with primary amines

endo-BCN-NHS Carbonate: Stereochemistry & Linker Impact


Interchanging endo-BCN-NHS carbonate with other cyclooctyne-based crosslinkers (e.g., DBCO-NHS ester, exo-BCN-NHS carbonate, or PEGylated BCN variants) is not trivial due to critical differences in reaction kinetics, steric profile, and the chemical nature of the resulting linkage. The BCN core exhibits an inverse electron-demand mechanism with electron-deficient aryl azides, achieving rate constants up to 2.0–2.9 M⁻¹ s⁻¹, which is significantly faster than the 0.2–0.5 M⁻¹ s⁻¹ observed for many standard SPAAC reactions [1]. Furthermore, the NHS carbonate forms a hydrolytically stable carbamate bond with amines, whereas NHS esters (found in many analogs) yield amide bonds, influencing conjugate stability and in vivo performance . The compact, non-PEGylated endo-BCN scaffold minimizes steric hindrance, a critical factor for labeling in crowded environments such as cell surfaces or dense hydrogels, where bulkier DBCO or PEG-containing linkers may underperform [2].

exo-BCN stereoisomer may alter fluorescence performance

The exo-diastereomer (exo-BCN-NHS carbonate) exhibits different SPAAC adduct quenching, potentially reducing signal-to-background in turn-on probe designs compared to the endo-form.

DBCO-NHS may increase non-specific binding risk

DBCO-based reagents have higher lipophilicity (LogP ~3.5 vs ~2.0 for BCN), which can lead to greater hydrophobic interactions, aggregation, and reduced performance in aqueous bioconjugation of sensitive proteins.

NHS ester linker yields different hydrolytic stability

Standard BCN-NHS ester forms an amide bond, while the carbonate version generates a carbamate linkage; the hydrolytic profiles may differ, influencing conjugate integrity during storage and processing.

endo-BCN-NHS Carbonate: Performance vs. Key Alternatives


Fluorescence Quenching: Turn-On Probe Advantage

The BCN core exhibits significantly faster SPAAC kinetics than dibenzocyclooctyne (DBCO) when paired with electron-deficient aryl azides. The second-order rate constant for BCN reacting with an electron-deficient azide reaches 2.0–2.9 M⁻¹ s⁻¹, which is approximately 4- to 14-fold higher than the 0.2–0.5 M⁻¹ s⁻¹ typically observed for DBCO-azide reactions under comparable conditions [1]. This acceleration is attributed to an inverse electron-demand mechanism unique to the aliphatic BCN structure [2].

Turn-On Probe Quenching
Head-to-head
endo-BCN adducts: reported reduced fluorescence quenching vs. exo-BCN, enabling 'always-on' fluorescence
May support turn-on probe design with higher signal-to-background potential
Click Chemistry Bioorthogonal Ligation Reaction Kinetics

SPAAC Kinetics: BCN vs. DBCO Rate Constants

endo-BCN-NHS carbonate installs a carbamate bond upon reaction with primary amines, whereas the widely used NHS ester (e.g., BCN-PEG4-NHS ester) forms an amide bond . Carbamate linkages are generally more resistant to hydrolysis under physiological conditions compared to amides, and they can also be designed for intracellular cleavage via specific esterases or pH changes, offering tunable stability profiles not achievable with simple amide conjugates [1]. Direct comparative stability data between BCN-carbamate and BCN-amide conjugates in serum or lysosomal conditions are limited, but the carbamate functional group is recognized for its intermediate stability between esters and amides in medicinal chemistry contexts [2].

SPAAC Kinetics: BCN vs DBCO
Cross-study comparable
endo-BCN: 0.14 M⁻¹ s⁻¹; DBCO: 0.31 M⁻¹ s⁻¹ (~2.2× faster)
Moderate rate may reduce non-specific background in complex media
Solvent conditions may affect rate constants; review study details
Bioconjugation Stability Linker Chemistry ADC Development

Azide-Dependent Orthogonality & Rate Tuning

endo-BCN-NHS carbonate provides two fully orthogonal reactive handles within a single compact molecule: the BCN group for SPAAC with azides and the NHS carbonate for amine coupling . This orthogonality is verified by the fact that the BCN group does not react with amines, and the NHS carbonate does not react with azides under standard conjugation conditions . This enables a 'one-pot' two-step labeling protocol where a biomolecule is first functionalized via its amines (e.g., lysines) to install the BCN handle, and subsequently, an azide-bearing payload (fluorophore, drug, PEG) is attached via SPAAC, without cross-reactivity or the need for intermediate purification [1].

Azide-Dependent Rate Tuning
Class-level inference
Up to 29× faster with electron-deficient aryl azides (2.0–2.9 M⁻¹ s⁻¹)
Supports orthogonal SPAAC strategies for multi-component labeling
Orthogonality requires careful azide partner selection
Orthogonal Bioconjugation Multifunctional Probes Protein Engineering

endo-BCN-NHS Carbonate: Key Applications


Turn-On Fluorescent Probes for Enzyme Activity

For labeling azide-modified cell-surface glycans, endo-BCN-NHS carbonate enables faster and more efficient conjugation compared to DBCO-based reagents. The 4–14× accelerated SPAAC kinetics (2.0–2.9 M⁻¹ s⁻¹) allow for shorter incubation times (e.g., 5–15 minutes) and lower reagent concentrations, minimizing cellular stress and non-specific background. This is particularly advantageous for time-resolved imaging and flow cytometry experiments where rapid, complete labeling is essential [1].

Aqueous Bioconjugation of Hydrophobic Proteins

endo-BCN-NHS carbonate is used to modify elastin-like polypeptides (ELPs) with BCN groups via amine coupling to lysine residues. The BCN-functionalized ELPs can then be crosslinked with multi-azide linkers via SPAAC to form hydrogels. The compact BCN handle and stable carbamate linkage ensure high crosslinking density and gel integrity, as demonstrated in cell encapsulation studies with human mesenchymal stem cells .

One-Pot Orthogonal Labeling Strategies

The carbamate bond formed by the NHS carbonate provides a stability profile intermediate between ester and amide linkages. This allows for the design of ADCs where the drug payload can be released in a controlled manner—either through slow hydrolysis in circulation or rapid cleavage in the lysosome—depending on the specific carbamate substituent. This tunability is not available with the amide linkages formed by NHS ester analogs .

Application
Selection Property
Validation Focus
Turn-on fluorescent probe development
Stereochemistry-dependent fluorescence quenching
Fluorescence signal-to-background ratio in probe assay
Aqueous bioconjugation of hydrophobic biomolecules
Low lipophilicity (LogP)
Aggregation and non-specific binding reduction
One-pot orthogonal dual labeling
Azide-dependent reaction rate tunability
Cross-reactivity between BCN-aryl azide and other cyclooctyne-aliphatic azide pairs
Amine functionalization for click chemistry
NHS carbonate amine reactivity
Conjugation efficiency and carbamate bond confirmation

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